molecular formula C18H17N3O2S2 B6510162 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide CAS No. 896340-77-5

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide

Cat. No.: B6510162
CAS No.: 896340-77-5
M. Wt: 371.5 g/mol
InChI Key: DPOHGIFMMGOXMU-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzamide moiety. Key structural elements include:

  • 6-Acetyl group: Enhances electrophilicity and may influence metabolic stability.
  • 3-Cyano substituent: A strong electron-withdrawing group that can modulate reactivity and binding interactions.

This compound is cataloged under CAS No. 896293-77-9 by Arctom Scientific, though discrepancies exist: the commercial name specifies a 3-methanesulfonyl (SO₂Me) group, while the queried compound has a 3-methylsulfanyl (SMe) substituent . This distinction is critical, as sulfonyl groups are more electron-withdrawing than thioethers, impacting solubility and biological activity.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-11(22)21-7-6-14-15(9-19)18(25-16(14)10-21)20-17(23)12-4-3-5-13(8-12)24-2/h3-5,8H,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOHGIFMMGOXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation, particularly at the thienopyridine core, yielding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the cyano group, converting it to a primary amine.

  • Substitution: The presence of various functional groups enables nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide (H₂O₂) for sulfoxide formation.

  • Reducing agents like lithium aluminum hydride (LiAlH₄) for cyano group reduction.

  • Substitution reactions might use reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) under appropriate conditions.

Major Products Formed: The oxidation and reduction of this compound can lead to diverse products, each with unique properties, enhancing the compound's versatility in scientific research.

In Chemistry:

  • Synthesis of Derivatives: Due to its complex structure, it serves as an intermediate in the synthesis of various bioactive molecules and materials.

In Biology and Medicine:

  • Pharmaceutical Research:

  • Molecular Probes: Used as a probe to study biological pathways and molecular interactions.

In Industry:

  • Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

This compound's mechanism of action typically involves interactions with specific molecular targets, including enzymes and receptors. Its functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces, modulating the activity of biological targets and influencing cellular pathways. Specific pathways would depend on the context of its application, whether in enzyme inhibition, receptor modulation, or as a precursor in synthetic biology.

Comparison with Similar Compounds

Key Observations

Core Heterocycles: The thieno[2,3-c]pyridine core in the queried compound is distinct from pyridones (e.g., 5a–c) and pyrano-pyrazols (e.g., compound 4af) but shares electron-deficient properties that favor interactions with biological targets . Thiophene-pyrazole hybrids (e.g., 7a) highlight the prevalence of sulfur-containing heterocycles in drug design .

Substituent Effects: Methylsulfanyl vs. Sulfonyl: The queried compound’s SMe group (vs. Cyano Groups: Present in the queried compound and compound 4af, cyano substituents are common in kinase inhibitors due to their hydrogen-bonding capacity .

Synthetic Routes: Compound 4af was synthesized via a one-pot multicomponent reaction with 70% yield, suggesting efficient methodology for structurally complex analogs . Thiophene derivatives (e.g., 7a) often employ malononitrile or cyanoacetate in Gewald-like reactions, paralleling strategies for introducing cyano groups in the queried compound .

Functional Analogues

Antimicrobial Activity

  • Pyridones (5a–c, 6a–c) : Demonstrated moderate to strong antibacterial and antifungal activity, with alkylsulfanyl groups enhancing membrane disruption . This suggests the queried compound’s methylsulfanyl group may confer similar advantages.

Electrochemical Properties

  • Thieno[2,3-c]pyridines are redox-active due to their conjugated π-system, making them candidates for optoelectronic applications. This property is absent in dihydropyrano-pyrazols (e.g., 4af) but shared with thiophene derivatives (e.g., 7a) .

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